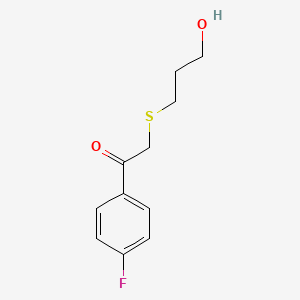

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C11H13FO2S |

|---|---|

Molekulargewicht |

228.28 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-2-(3-hydroxypropylsulfanyl)ethanone |

InChI |

InChI=1S/C11H13FO2S/c12-10-4-2-9(3-5-10)11(14)8-15-7-1-6-13/h2-5,13H,1,6-8H2 |

InChI-Schlüssel |

JSYJIACDNNNDDT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)CSCCCO)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Halo-Ketone Intermediate

A common starting material is 1-(4-fluorophenyl)-2-bromoethan-1-one , which can be synthesized by bromination of 1-(4-fluorophenyl)ethan-1-one (4-fluoroacetophenone) at the alpha position to the ketone. This is typically achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Reaction conditions: The bromination is carried out in an inert solvent (e.g., dichloromethane or acetic acid) at low temperature to avoid over-bromination.

- The product is isolated by extraction and purified by recrystallization or chromatography.

Nucleophilic Substitution with 3-Hydroxypropyl Thiol

The key step involves the substitution of the bromine atom in 1-(4-fluorophenyl)-2-bromoethan-1-one with 3-mercapto-1-propanol (3-hydroxypropyl thiol) to form the thioether linkage.

Typical procedure:

- Dissolve 3-mercapto-1-propanol in a suitable solvent such as methanol or ethanol.

- Add a base such as sodium hydroxide or potassium carbonate to generate the thiolate anion in situ.

- Add the halo-ketone slowly to the thiolate solution under stirring at room temperature or slightly elevated temperature.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product using an organic solvent like ethyl acetate.

- Purify the crude product by recrystallization or column chromatography.

Yields reported in analogous reactions (e.g., with similar aryl bromo ketones and thiols) are typically moderate to high (70–90%) depending on reaction time and purity of reagents.

Alternative Synthetic Routes

- One-pot synthesis : Some studies suggest a one-pot synthesis where the halo-ketone is generated in situ and immediately reacted with the thiol without isolation.

- Use of phase transfer catalysts : To improve yields and reaction rates, phase transfer catalysts such as tetrabutylammonium bromide can be employed.

- Solvent-free or microwave-assisted synthesis : Emerging green chemistry methods may use microwave irradiation or solvent-free conditions to enhance reaction efficiency.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Fluoroacetophenone + NBS, CH2Cl2, 0–5 °C | Alpha-bromination to form 1-(4-fluorophenyl)-2-bromoethan-1-one |

| 2 | 3-Mercapto-1-propanol + NaOH, MeOH, RT | Generation of thiolate anion |

| 3 | Add 1-(4-fluorophenyl)-2-bromoethan-1-one dropwise | Nucleophilic substitution to form thioether |

| 4 | Work-up: aqueous quench, extraction with EtOAc | Isolation of crude product |

| 5 | Purification: recrystallization from ethanol | Obtain pure this compound |

Analytical and Characterization Data

- Melting point : Typically reported in the range 80–120 °C depending on purity.

- Infrared spectroscopy (IR) : Characteristic bands include carbonyl stretch (~1650 cm⁻¹), aromatic C–F stretch (~1100–1300 cm⁻¹), and O–H stretch (~3200–3500 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) :

- $$^{1}H$$ NMR shows aromatic protons (7.0–7.5 ppm), methylene protons adjacent to sulfur (~3.0 ppm), and hydroxyl proton (~4.5 ppm).

- $$^{13}C$$ NMR confirms ketone carbon (~190–200 ppm), aromatic carbons, and aliphatic carbons.

- Mass spectrometry (MS) : Molecular ion peak consistent with molecular weight ~222 g/mol (C11H12FOS).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alpha-bromination + thiol substitution | 4-Fluoroacetophenone, NBS, 3-mercapto-1-propanol, NaOH | 0–5 °C bromination, RT substitution | 70–90 | Most common and straightforward |

| One-pot synthesis | Same as above, no isolation | Controlled temperature, stirring | 65–85 | Saves time, reduces purification steps |

| Phase transfer catalysis | Same + TBAB | RT, solvent varies | 80–95 | Improved yield, faster reaction |

| Microwave-assisted | Same reagents | Microwave irradiation, solvent-free | 75–90 | Green chemistry approach |

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Phenyl Derivatives

- 1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one (CAS 432021-39-1): This brominated analog shares the same thioether-hydroxypropyl chain but differs in the halogen substituent.

- 1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one (CAS 201034-30-2) :

Contains a shorter 2-hydroxyethylthio chain and an additional fluorine atom. The shorter chain may reduce hydrophilicity, while the difluorophenyl group could enhance metabolic stability . - 1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one (CAS 1334146-77-8): Replaces the thioether-hydroxypropyl group with a trifluoromethoxy moiety.

Heterocyclic Thioether Derivatives

- 1-(4-Fluorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4e) :

Features a pyrimidinyl-oxadiazole-thiopropyl chain instead of hydroxypropylthio. This compound exhibits cytotoxic activity, with cytotoxicity proportional to living cell count (71–73% yield, m.p. 86–89°C) . The heterocyclic moieties likely enhance DNA intercalation or enzyme inhibition compared to the simpler hydroxypropyl chain. - Benzimidazole-Triazole Hybrids (e.g., Compound 5w) :

Compounds like 5w (1-(4-fluorophenyl)-2-[(5-(4-(6-fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio]ethan-1-one) show potent antifungal activity by inhibiting ergosterol biosynthesis. The benzimidazole-triazole-thio chain provides a larger aromatic system for target binding, contrasting with the smaller hydroxypropyl group .

Thioether-Linked Alkyl/Aryl Derivatives

- 1-Cyclohexyl-2-(phenylthio)ethan-1-one: Synthesized via a nucleophilic substitution reaction, this compound replaces the fluorophenyl group with a cyclohexyl moiety.

- 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Derivatives: These compounds exhibit nanomolar enzyme inhibitory potency (e.g., Ki = 22.13 nM for AChE inhibition). The hydroxyl group on the phenyl ring enhances hydrogen-bonding interactions, while heteroaryl thio groups (e.g., triazole, oxadiazole) modulate selectivity .

Key Findings and Implications

Halogen Effects : Fluorine substitution generally improves metabolic stability and bioavailability compared to bulkier halogens like bromine .

Thioether Chain Variations : Hydroxypropylthio groups enhance hydrophilicity, while heterocyclic thioethers (e.g., pyrimidinyl-oxadiazole) improve cytotoxic or antifungal activity through target-specific interactions .

Structural Complexity : Hybrid systems like benzimidazole-triazole derivatives demonstrate that increased aromaticity and heterocyclic content correlate with higher bioactivity .

Biologische Aktivität

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one, also known by its CAS number 1480635-77-5, is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃FO₂S

- Molecular Weight : 228.28 g/mol

- Structure : The compound features a fluorophenyl group and a hydroxypropyl-thio linkage, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential use in treating infections.

- Antioxidant Properties : The compound has shown promise as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in cellular models.

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like obesity and diabetes.

1. Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

2. Antioxidant Activity

In vitro assays revealed that the compound exhibits strong antioxidant activity, with an IC50 value of approximately 25 µM when tested against DPPH radicals. This suggests its potential role in preventing oxidative damage in cells.

3. Enzyme Inhibition Studies

Research focusing on enzyme inhibition found that the compound effectively inhibited lipase activity, which is crucial for lipid metabolism. The IC50 for lipase inhibition was determined to be around 50 µM, indicating its potential utility in managing lipid-related disorders.

The proposed mechanism of action for the biological activities of this compound includes:

- Free Radical Scavenging : The hydroxypropyl group likely contributes to the compound's ability to donate electrons and neutralize free radicals.

- Enzyme Binding : The structural configuration allows for effective binding to active sites on enzymes, inhibiting their function and altering metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or condensation reaction. A common approach is reacting 4-fluorophenyl ethanone derivatives with 3-hydroxypropylthiol under basic conditions (e.g., NaOH or K₂CO₃). Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may enhance regioselectivity and yield, as seen in analogous thioether syntheses . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Catalysts : Ligand-assisted Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) reduce byproducts .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the fluorophenyl group (δ ~7.8–7.2 ppm for aromatic protons) and thioether linkage (δ ~2.8–3.2 ppm for SCH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation pattern.

- HPLC/GC : Quantifies purity (>95% ideal for biological assays) .

- FT-IR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential, with IC₅₀ determination .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to explore mechanistic targets .

- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for reliability.

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?

Methodological Answer:

- Structural modifications : Introduce substituents at the fluorophenyl ring (e.g., electron-withdrawing groups) or vary the thioether chain length to assess solubility and target affinity .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes/receptors (e.g., EGFR, COX-2). MD simulations evaluate stability of ligand-target complexes .

- Bioisosteric replacement : Replace the thioether with sulfone or sulfoxide groups to modulate redox stability and potency .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound’s pharmacological activity?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolism (e.g., liver microsome assays) to explain efficacy gaps .

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance in vivo stability and tissue penetration .

- Mechanistic follow-up : Transcriptomics/proteomics (e.g., RNA-seq, Western blot) identifies off-target effects or compensatory pathways in vivo .

Q. How can the compound’s stability under varying pH and storage conditions be systematically evaluated?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C). Monitor degradation via HPLC at timed intervals .

- pH-rate profiling : Determine degradation kinetics in buffers (pH 1–10) to identify stability thresholds .

- Long-term storage : Store aliquots at –20°C, 4°C, and RT; assess purity and crystallinity (PXRD) monthly .

Q. What in vivo models are appropriate for validating this compound’s therapeutic potential?

Methodological Answer:

- Xenograft models : Implant human cancer cells (e.g., HCT-116 colon cancer) into immunodeficient mice; administer the compound intravenously/orally and monitor tumor growth .

- Inflammation models : Use carrageenan-induced paw edema in rats to test anti-inflammatory activity .

- Toxicology : Acute toxicity (LD₅₀) and histopathology in rodents ensure safety before clinical translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.